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Compound of Interest

Compound Name: 3-Bromo-1H-pyrrole-2,5-dione

Cat. No.: B2403668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Bromo-1H-pyrrole-2,5-dione (also known as 3-bromomaleimide), a reactive compound with

applications in bioconjugation and chemical synthesis.[1][2] The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 3-Bromo-
1H-pyrrole-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Assignment Notes

~7.0 - 7.5 Singlet CH

The exact shift is

dependent on the

solvent. Unconjugated

maleimides show a

characteristic sharp

peak around 6.8-7.0

ppm. The presence of

bromine is expected

to shift this downfield.

~10.0 - 12.0 Broad Singlet NH

The chemical shift of

the imide proton can

vary significantly

based on solvent and

concentration.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm Assignment Notes

~165 - 175 C=O
Two signals for the carbonyl

carbons are expected.

~130 - 140 C-H
Chemical shift for the vinyl

carbon attached to the proton.

~110 - 120 C-Br

The carbon atom directly

bonded to bromine will be

significantly shielded.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3400 Medium, Broad N-H Stretch

~1700 - 1800 Strong
C=O Stretch (Asymmetric &

Symmetric)

~1600 - 1650 Medium C=C Stretch

~1350 - 1450 Medium C-N Stretch

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Ion Notes

174.9 / 176.9 [M]⁺

Molecular ion peaks. The

presence of bromine results in

a characteristic M+ and M+2

isotopic pattern with a ~1:1

intensity ratio due to the

natural abundance of ⁷⁹Br and

⁸¹Br isotopes.[3]

147 / 149 [M-CO]⁺ Loss of a carbonyl group.

119 / 121 [M-2CO]⁺ Loss of both carbonyl groups.

96 [M-Br]⁺ Loss of the bromine atom.

Experimental Protocols
The following protocols are representative methodologies for obtaining the spectroscopic data

for 3-Bromo-1H-pyrrole-2,5-dione.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-1H-pyrrole-2,5-dione in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of
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solvent may affect the chemical shifts, particularly for the NH proton.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak or an internal

standard (e.g., TMS).

IR Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the spectrometer and record the sample spectrum over a typical

range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The final spectrum is generated by ratioing the sample spectrum against

the background spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as

methanol, acetonitrile, or a mixture with water.

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with an

appropriate ionization source.

Data Acquisition (ESI-MS):

Infuse the sample solution directly into the ESI source or inject it via a liquid

chromatography (LC) system.

Acquire data in both positive and negative ion modes to determine the best ionization

conditions.

Scan a mass range that includes the expected molecular weight of the compound (e.g.,

m/z 50-300).

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain

accurate mass measurements.

Data Processing: Analyze the resulting mass spectrum for the molecular ion peaks, paying

close attention to the isotopic pattern characteristic of a bromine-containing compound.[1][2]
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[3]

Visualized Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
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Caption: General workflow for spectroscopic characterization.
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Caption: Logic for identifying bromine in a mass spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2403668#spectroscopic-data-nmr-ir-ms-of-3-bromo-
1h-pyrrole-2-5-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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